(7-Bromo-2-fluoro-benzofuran-5-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-2-fluoro-benzofuran-5-yl)methanol typically involves the bromination and fluorination of benzofuran derivatives followed by the introduction of a methanol group. One common method includes the following steps:
Bromination: Benzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated benzofuran is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methanol Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzofuran-5-carboxylic acid or benzofuran-5-aldehyde.
Reduction: Formation of various benzofuran-5-yl alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromo-2-fluoro-benzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(7-Bromo-2,3-dihydrobenzofuran): Similar structure but lacks the fluorine and methanol groups.
(5-Bromo-benzofuran-2-yl)-methanol: Similar structure but lacks the fluorine atom.
(7-Bromo-2-fluoro-benzofuran): Similar structure but lacks the methanol group.
Uniqueness: (7-Bromo-2-fluoro-benzofuran-5-yl)methanol is unique due to the presence of both bromine and fluorine atoms, as well as the methanol group. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis and other applications.
Properties
IUPAC Name |
(7-bromo-2-fluoro-1-benzofuran-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-2-5(4-12)1-6-3-8(11)13-9(6)7/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDOACLIAZHNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=C(O2)F)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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